molecular formula C6H15N3O3S2 B6267893 dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone CAS No. 2649064-33-3

dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone

Katalognummer: B6267893
CAS-Nummer: 2649064-33-3
Molekulargewicht: 241.3 g/mol
InChI-Schlüssel: JNKDVHCXMYEOJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone is a chemical compound with the molecular formula C6H15N3O3S2 and a molecular weight of 241.34 g/mol . It is known for its unique structure, which includes a piperazine ring and a sulfonyl group, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of commercially available N-alkyl, N-acyl, or N-protected piperazines as starting materials can streamline the process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone is unique due to its specific combination of a piperazine ring and a sulfonyl group, which imparts distinct chemical and biological properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl[(piperazine-1-sulfonyl)imino]-lambda6-sulfanone involves the reaction of piperazine-1-sulfonyl chloride with dimethylamine followed by oxidation with sulfur to yield the final product.", "Starting Materials": [ "Piperazine-1-sulfonyl chloride", "Dimethylamine", "Sulfur" ], "Reaction": [ "Add piperazine-1-sulfonyl chloride to a reaction flask", "Add dimethylamine to the reaction flask and stir for several hours", "Add sulfur to the reaction mixture and heat to 100-120°C for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry under vacuum" ] }

CAS-Nummer

2649064-33-3

Molekularformel

C6H15N3O3S2

Molekulargewicht

241.3 g/mol

IUPAC-Name

N-[dimethyl(oxo)-λ6-sulfanylidene]piperazine-1-sulfonamide

InChI

InChI=1S/C6H15N3O3S2/c1-13(2,10)8-14(11,12)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3

InChI-Schlüssel

JNKDVHCXMYEOJO-UHFFFAOYSA-N

Kanonische SMILES

CS(=NS(=O)(=O)N1CCNCC1)(=O)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.